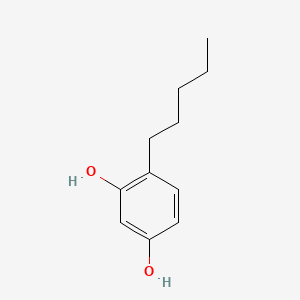

4-Pentylresorcinol

Beschreibung

Historical Context and Discovery

The historical development of 4-pentylresorcinol research traces back to the broader investigation of alkylresorcinol compounds that began in the mid-20th century. The identification and characterization of alkylresorcinols as bioactive phenolic lipids gained momentum during the 1960s and 1970s when researchers began systematically exploring these compounds across various biological systems. The discovery of 4-pentylresorcinol specifically emerged from comprehensive studies examining the structural diversity within the alkylresorcinol family, particularly as investigators sought to understand the relationship between alkyl chain positioning and biological activity.

Early research into alkylresorcinol compounds was driven by observations of their antimicrobial properties and their widespread occurrence in natural systems. The systematic investigation of different positional isomers, including 4-pentylresorcinol, became a priority as researchers recognized that the position of the alkyl substituent significantly influenced both chemical reactivity and biological activity. This understanding led to focused efforts to synthesize and characterize individual isomers, including the 4-substituted variants that had previously been overshadowed by their more abundant 5-substituted counterparts.

The development of modern analytical techniques in the latter half of the 20th century facilitated the precise identification and structural determination of 4-pentylresorcinol. Nuclear magnetic resonance spectroscopy and mass spectrometry enabled researchers to distinguish between positional isomers with unprecedented accuracy, leading to the formal characterization and documentation of 4-pentylresorcinol as a distinct chemical entity. This analytical capability was crucial for establishing the compound's identity and differentiating it from related structures such as 5-pentylresorcinol, which had been more extensively studied in natural product chemistry.

Nomenclature, Chemical Abstract Service Registry (533-24-4), and Classification

4-Pentylresorcinol operates under a comprehensive nomenclature system that reflects both its structural characteristics and its position within the broader classification of organic compounds. The compound is officially registered with the Chemical Abstract Service under the registry number 533-24-4, which serves as its unique identifier in chemical databases and regulatory documentation. This registry number distinguishes it from related compounds and ensures precise identification in scientific literature and commercial applications.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 4-pentylresorcinol. Alternative systematic names include 4-pentylbenzene-1,3-diol and 1,3-benzenediol, 4-pentyl-, both of which accurately describe the structural arrangement of functional groups. The compound is also known by several synonyms, including 4-amylresorcinol and pentylresorcinol, although the latter designation can be ambiguous as it may refer to other positional isomers within the pentylresorcinol family.

| Property | Value |

|---|---|

| Chemical Abstract Service Registry Number | 533-24-4 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Systematic Name | 4-pentylbenzene-1,3-diol |

| Melting Point | 72.5°C |

| Classification | Phenolic Lipid, Alkylresorcinol |

From a classification perspective, 4-pentylresorcinol belongs to the broader category of phenolic lipids, specifically within the alkylresorcinol subfamily. This classification reflects its dual nature as both a phenolic compound, due to the presence of hydroxyl groups attached to the aromatic ring, and a lipid-like molecule, due to the hydrophobic pentyl chain. The compound falls under the benzenediols category within the larger phenols classification system, emphasizing its aromatic diol structure.

The structural classification of 4-pentylresorcinol can be further refined by examining its substitution pattern. Unlike many naturally occurring alkylresorcinols that typically feature substitution at the 5-position, this compound represents the 4-substituted variant, which has implications for its chemical behavior and biological activity. This positional difference is significant enough to warrant separate classification and study, as the electronic and steric effects of the 4-position substitution create distinct chemical properties compared to other isomers.

Significance in Organic Chemistry Research

The significance of 4-pentylresorcinol in organic chemistry research stems from its unique structural features and the insights it provides into structure-activity relationships within the alkylresorcinol family. Research has demonstrated that the position of alkyl substitution on the resorcinol core significantly influences both chemical reactivity and biological activity, making 4-pentylresorcinol an important model compound for understanding these relationships. The compound's ability to form stable monomolecular layers at air-water interfaces has made it a valuable tool for studying lipid-protein interactions and membrane dynamics.

Studies investigating the interaction of alkylresorcinol compounds with proteins have revealed that 4-pentylresorcinol and its analogues demonstrate stronger binding interactions compared to conventional phospholipids. This enhanced binding affinity has been attributed to the compound's unique amphiphilic properties, which arise from the combination of hydrophilic hydroxyl groups and the hydrophobic pentyl chain. Research has shown that these interactions can significantly alter protein conformation and enzymatic activity, with implications for understanding biological membrane processes and protein function.

The compound has also served as an important substrate in research examining polyketide synthase enzymes and their role in natural product biosynthesis. While much attention has focused on the biosynthesis of 5-pentylresorcinol (olivetol) in cannabis biochemistry, 4-pentylresorcinol has provided valuable insights into the substrate specificity and mechanistic details of type three polyketide synthases. These studies have enhanced understanding of how subtle structural differences can dramatically affect enzyme recognition and catalytic efficiency.

In synthetic organic chemistry, 4-pentylresorcinol has found applications as a building block for the synthesis of more complex molecules. Its reactive hydroxyl groups and the electron-donating nature of the pentyl substituent make it a versatile intermediate for various chemical transformations. Research has explored its use in condensation reactions, alkylation processes, and as a precursor for the synthesis of bioactive compounds, demonstrating its utility in medicinal chemistry applications.

Position within the Alkylresorcinol Family

4-Pentylresorcinol occupies a distinctive position within the extensive alkylresorcinol family, which encompasses a diverse array of compounds characterized by alkyl chains of varying lengths and positions attached to the resorcinol core structure. The alkylresorcinol family is notable for its widespread occurrence across multiple biological kingdoms, including plants, fungi, and bacteria, with individual family members serving diverse biological functions ranging from antimicrobial defense to allelopathic interactions.

Within this family, alkylresorcinols are typically classified based on two primary structural features: the length of the alkyl chain and its position on the aromatic ring. Natural alkylresorcinols commonly feature chains ranging from 13 to 27 carbons in higher plants, while microbial sources tend to produce shorter-chain variants. The pentyl-substituted compounds, including 4-pentylresorcinol, represent relatively short-chain members of this family, which often exhibit distinct biological and chemical properties compared to their longer-chain counterparts.

The positional specificity of alkyl substitution represents another critical dimension of family organization. While 5-alkylresorcinols predominate in natural systems, particularly in cereal grains and certain plant species, 4-alkylresorcinols are less commonly encountered but nonetheless significant for their unique properties. The 4-position substitution creates different electronic effects on the aromatic ring compared to 5-position substitution, influencing both chemical reactivity and intermolecular interactions.

Comparative studies within the alkylresorcinol family have revealed that chain length and position significantly influence antimicrobial activity, with different family members showing varying effectiveness against bacterial and fungal pathogens. 4-Pentylresorcinol, with its intermediate chain length and 4-position substitution, occupies a unique niche within this activity spectrum, showing distinct selectivity patterns compared to other family members.

The biosynthetic pathways leading to different alkylresorcinol family members also vary significantly, with dedicated enzyme systems responsible for producing specific structural variants. While the biosynthesis of 5-pentylresorcinol has been extensively characterized, particularly in cannabis systems, the biosynthetic routes to 4-pentylresorcinol remain less well understood, representing an important area for future research within the family.

From an evolutionary perspective, the alkylresorcinol family demonstrates remarkable diversity in both structure and function, suggesting multiple independent evolutionary origins for different subfamily members. 4-Pentylresorcinol and its close structural relatives may represent evolutionary adaptations to specific environmental pressures or biological requirements, contributing to the overall functional diversity observed within this important family of natural products.

Eigenschaften

IUPAC Name |

4-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYOCWMKYASAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201442 | |

| Record name | 1,3-Benzenediol, 4-pentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-24-4 | |

| Record name | Pentylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-pentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7F5EZ375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Synthesis from Resorcinol Derivatives

One of the classical approaches involves the alkylation of resorcinol or its derivatives with pentyl groups. However, direct alkylation often requires controlled conditions to avoid poly-substitution and to achieve selectivity at the 4-position.

Use of Olivetol as a Starting Material

Olivetol itself is 5-pentylresorcinol and can be synthesized or extracted from natural sources. It serves as a precursor in various synthetic applications, including cannabinoid synthesis.

Detailed Preparation Methods

Phosphoryl Chloride Mediated Condensation (Example from Literature)

A documented synthetic method involves the reaction of olivetol with ethyl 2-oxocyclohexanecarboxylate in the presence of phosphoryl chloride in toluene at room temperature for extended periods (e.g., 38 hours). This method yields complex derivatives but demonstrates the reactivity of olivetol and its preparation under mild conditions.

Procedure Summary:

| Reagents | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Olivetol (49.5 g, 261 mmol) | Room temp., 38 h, toluene | 82 | 1-hydroxy-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (colorless crystals) |

| Ethyl 2-oxocyclohexanecarboxylate (47.7 ml, 285 mmol) | |||

| Phosphoryl chloride (28.8 ml, 310 mmol) |

After reaction, the mixture is poured into water, precipitate filtered, washed, and purified by recrystallization.

Sulfuryl Chloride Chlorination Followed by Hydrolysis

Another method involves the chlorination of 5-pentylbenzene-1,3-diol (olivetol) with sulfuryl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. Subsequent quenching with aqueous sodium hydroxide and acidification yields the desired product after extraction and crystallization.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Olivetol (25 g, 139 mmol) | Sulfuryl chloride (46.8 g), DCM, 0°C to RT overnight | 65 | Slightly yellow solid after purification |

| Quenching and extraction | 1M NaOH, then acidification | Extraction with DCM, drying over Na2SO4 |

This method is useful for introducing halogen functionality or preparing intermediates for further transformations.

Acid-Catalyzed Reaction in Methane Sulfonic Acid

A more advanced method involves reacting resorcinol derivatives with 3,3-dimethylacrylic acid in methane sulfonic acid with phosphorus pentoxide under nitrogen atmosphere. Microwave irradiation at 70°C for various times (10 min to 1 hour) or conventional heating for 12 hours facilitates the reaction. The product is extracted with dichloromethane and purified by chromatography.

| Reaction Parameter | Microwave (min) | Conventional (h) | Notes |

|---|---|---|---|

| Temperature | 70°C | 70°C | |

| Time | 10, 20, 60 | ~12 | Longer time increases yield |

| Catalyst | P2O5 in methane sulfonic acid | Same | Requires inert atmosphere (N2) |

This method allows for tailored synthesis of substituted resorcinols, including 4-pentylresorcinol derivatives.

Industrial and Alternative Synthetic Methods

While specific industrial methods for 4-pentylresorcinol are less documented, general resorcinol synthesis methods provide insight into possible routes:

- Benzene Sulfonation and Alkali Fusion: Sulfonation of benzene derivatives followed by fusion with alkali to introduce hydroxyl groups.

- Group Substitution Methods: Using orthodichlorobenzene or m-phenylenediamine as precursors under high temperature and pressure to substitute groups and form resorcinol rings.

- One-Pot Synthesis Using NaNO2 and Solid-Supported Acid: A mild, environmentally friendly method producing resorcinol derivatives with short reaction times and reusable catalysts.

These methods could be adapted for 4-pentylresorcinol synthesis by introducing the pentyl side chain either before or after the resorcinol ring formation.

Research Findings and Notes on Preparation

- The selectivity of alkylation or substitution to obtain 4-pentylresorcinol is crucial, as resorcinol rings can undergo multiple substitutions.

- Reaction conditions such as temperature, solvent, catalyst, and time significantly affect yield and purity.

- Microwave-assisted synthesis has shown promise in reducing reaction times and improving yields.

- Purification steps typically involve crystallization and chromatography to isolate the target compound.

- Toxicity and biological activity studies indicate that 4-pentylresorcinol (olivetol) is non-toxic at moderate doses and has beneficial metabolic effects, supporting its use in pharmaceutical and cosmetic applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphoryl Chloride Condensation | Olivetol, ethyl 2-oxocyclohexanecarboxylate, phosphoryl chloride, toluene, RT, 38 h | 82 | Mild conditions, good yield | Long reaction time |

| Sulfuryl Chloride Chlorination | Olivetol, sulfuryl chloride, DCM, 0°C to RT overnight | 65 | Straightforward, moderate yield | Requires careful temperature control |

| Methane Sulfonic Acid Reaction | Resorcinol derivative, 3,3-dimethylacrylic acid, P2O5, microwave or conventional heating | Variable | Fast (microwave), adaptable | Requires special equipment (microwave reactor) |

| Industrial Substitution Methods | Benzene derivatives, NaNO2, solid-supported acid | Not specified | Environmentally friendly, scalable | Requires high temperature/pressure |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pentylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones or hydroxyquinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Pentylresorcinol (chemical formula: C11H16O2) is characterized by a resorcinol backbone with a pentyl group at the 4-position. Its structure contributes to its unique properties, making it suitable for various applications.

Antioxidant Activity

Research indicates that 4-pentylresorcinol exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property makes it a candidate for developing antioxidant supplements.

Anti-Cancer Potential

In vitro studies have shown that 4-pentylresorcinol can inhibit the proliferation of cancer cells. For instance, a study reported that it effectively reduced the viability of human breast cancer cells, suggesting potential use in cancer therapeutics .

Case Study: Anti-Proliferative Effects

- Objective: Evaluate the anti-proliferative effects of 4-pentylresorcinol on human cancer cell lines.

- Methodology: Cell viability assays were conducted on various cancer cell lines.

- Results: Significant reduction in cell viability was observed at specific concentrations, indicating its potential as an anti-cancer agent .

Modulation of Gut Microbiota

Recent studies have explored the role of 4-pentylresorcinol in modulating gut microbiota. It has been found to influence metabolic activity within the gut, potentially enhancing health outcomes related to metabolism and digestion.

Data Table: Effects on Gut Microbiota

| Treatment Group | Microbiota Composition Changes | Metabolic Activity |

|---|---|---|

| Control | Baseline | Standard |

| 4-Pentylresorcinol Supplemented | Increased diversity | Enhanced metabolic pathways |

Dietary Supplementation

The compound has also been investigated as a dietary supplement aimed at improving metabolic health. In animal studies, supplementation with 4-pentylresorcinol led to improved lipid profiles and reduced body weight gain in models of obesity .

Skin Care Formulations

Due to its antioxidant properties, 4-pentylresorcinol is being incorporated into cosmetic formulations aimed at anti-aging and skin protection. It helps stabilize formulations while providing skin benefits.

Case Study: Cosmetic Formulation

- Objective: Assess the stability and efficacy of skin care products containing 4-pentylresorcinol.

- Findings: Products demonstrated enhanced stability and improved skin hydration levels compared to controls without the compound.

Wirkmechanismus

The mechanism of action of 4-Pentylresorcinol involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

Inhibiting Enzymes: It can inhibit enzymes involved in melanin synthesis, making it useful in skin-whitening products.

Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits microbial growth.

Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkyl Chain Length: 4-Butylresorcinol has a shorter alkyl chain, reducing lipophilicity compared to 4-Pentylresorcinol. This impacts solubility and membrane permeability .

- Aromatic vs. Aliphatic Substituents: Phenylethyl Resorcinol introduces aromaticity, enhancing π-π interactions in biological targets (e.g., tyrosinase inhibition for skin-lightening) .

- Complex Substituents: Dimethoxytolyl Propylresorcinol’s methoxy groups improve stability in cosmetic formulations but may reduce metabolic clearance .

Comparative Efficacy :

- Tyrosinase Inhibition: 4-Butylresorcinol and Phenylethyl Resorcinol exhibit stronger inhibition than 4-Pentylresorcinol, which is more specialized in UV stabilization .

- Lipophilicity: 4-Pentylresorcinol’s longer alkyl chain enhances skin penetration compared to 4-Butylresorcinol but may reduce aqueous solubility .

Biologische Aktivität

4-Pentylresorcinol (C₁₁H₁₆O₂) is an organic compound classified as a substituted resorcinol, characterized by a pentyl group at the para position of the resorcinol structure. This compound has garnered attention due to its diverse biological activities, particularly in dermatological applications and potential therapeutic uses in metabolic disorders and antimicrobial treatments.

Target Pathways

4-Pentylresorcinol exhibits biological activity through several biochemical pathways, primarily involving the inhibition of key enzymes and modulation of cellular signaling pathways. Notably, it has shown inhibitory effects on:

- Cytochrome P450 1A1 (CYP1A1) : This enzyme is crucial for drug metabolism, and its inhibition by 4-pentylresorcinol may have implications for drug interactions and pharmacokinetics.

- Tyrosinase : The compound has demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders.

- Urease : Inhibition of urease activity is relevant for conditions associated with elevated urease levels, indicating therapeutic potential in managing related disorders.

Antioxidant Activity

4-Pentylresorcinol possesses notable antioxidant properties, which contribute to its efficacy in dermatological formulations. It enhances intracellular glutathione production when combined with certain amino acids, potentially improving skin health and resilience against oxidative stress.

Antimicrobial Properties

Research indicates that 4-pentylresorcinol exhibits significant antimicrobial activity against various pathogens. Its effectiveness against Gram-negative bacteria positions it as a promising candidate for developing new antimicrobial agents .

Case Studies and Experimental Evidence

Several studies have investigated the biological effects of 4-pentylresorcinol:

- Gut Microbiota Modulation : A study demonstrated that dietary supplementation with 4-pentylresorcinol influenced gut microbiota composition and metabolic activity in mice. The results indicated a correlation between the compound's presence and increased levels of beneficial microbial species, suggesting its role as a bioregulator within the human-microbiota system .

- Toxicological Studies : Toxicology studies conducted on rodents revealed that while high doses led to decreased body weights and mild nephropathy in male mice, no significant survival differences were noted across groups. Notably, some neoplasms observed were not conclusively linked to 4-pentylresorcinol administration, indicating a need for further investigation into its long-term safety profile .

Data Table: Biological Activities of 4-Pentylresorcinol

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antioxidant | Enhances glutathione production | Dermatological products |

| Antimicrobial | Inhibits growth of Gram-negative bacteria | Development of new antimicrobial agents |

| Tyrosinase Inhibition | Reduces melanin production | Treatments for hyperpigmentation |

| CYP1A1 Inhibition | Affects drug metabolism | Implications for pharmacokinetics |

Q & A

Q. How can researchers ensure reproducibility in 4-Pentylresorcinol studies when using diverse biological models?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document cell line authentication (STR profiling), reagent lot numbers, and instrument calibration logs. Share raw data in repositories like Zenodo. For in vivo studies, follow PREPARE guidelines for protocol transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.